molecular formula C19H17N3O6S2 B5236605 5-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

5-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-METHOXYPHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Cat. No.: B5236605
M. Wt: 447.5 g/mol
InChI Key: CFVTUIUBHDHEKD-YVLHZVERSA-N
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Description

5-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group linked to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate typically involves multiple steps. One common approach is the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-acetylaminobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts cellular processes, leading to the observed biological effects. The pathways involved include the regulation of cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]-2-methoxyphenyl 4-(acetylamino)-1-benzenesulfonate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and sulfonamide moieties enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S2/c1-11(23)21-13-4-6-14(7-5-13)30(25,26)28-16-9-12(3-8-15(16)27-2)10-17-18(24)22-19(20)29-17/h3-10H,1-2H3,(H,21,23)(H2,20,22,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVTUIUBHDHEKD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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